4-Chloroquinoline-8-carbonitrile
Description
Significance of Quinolines in Medicinal Chemistry and Drug Discovery
The quinoline (B57606) moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. chemscene.comnih.govsigmaaldrich.comcymitquimica.com Its prevalence in both natural products, such as the antimalarial quinine, and synthetic drugs highlights its remarkable pharmacological versatility. quora.com Researchers have successfully developed quinoline-based compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties. aladdin-e.combldpharm.com
The ability to modify the quinoline core at various positions allows for the fine-tuning of a compound's biological and physicochemical properties, a process that is crucial in drug development. aladdin-e.combiosynth.com This has led to the creation of numerous quinoline derivatives that are currently in clinical use or undergoing clinical investigation for various diseases. nih.gov The sustained interest in this scaffold stems from its proven track record and its potential to be adapted for new therapeutic targets. chemscene.comsigmaaldrich.com
Overview of Halogenated Quinoline Derivatives in Biological Applications
The introduction of halogen atoms, such as chlorine, bromine, or fluorine, onto the quinoline scaffold can significantly influence a molecule's biological activity. Halogenation can alter factors like lipophilicity, metabolic stability, and binding interactions with biological targets. lookchem.comgoogle.com For instance, the presence of a chlorine atom at the 7-position of the quinoline ring is a key feature of the well-known antimalarial drug, Chloroquine. bldpharm.com
Research has shown that halogenated quinolines can exhibit a range of biological effects, including anticancer and antimicrobial activities. nih.govnih.gov The position and nature of the halogen substituent can have a profound impact on the compound's potency and selectivity. lookchem.com For example, studies on 8-hydroxyquinoline (B1678124) derivatives have explored how different halogen substitutions at the 5- and 7-positions affect their anticancer properties. lookchem.com This strategic use of halogens is a common and effective tool in the medicinal chemist's arsenal (B13267) for optimizing lead compounds.
Specific Research Focus on 4-Chloroquinoline-8-carbonitrile and Related Nitrile-Substituted Quinolines
The compound this compound (CAS Number: 132664-45-0) represents a specific intersection of two important functional groups on the quinoline scaffold: a chloro group and a nitrile group. chemscene.comcymitquimica.comaladdin-e.com While this compound is commercially available, detailed scientific literature on its specific synthesis, reactivity, and biological profile is not extensively documented. chemscene.comcymitquimica.comaladdin-e.com
However, the research focus on related halogenated and nitrile-substituted quinolines provides a strong rationale for the scientific interest in this particular molecule. The nitrile group (a carbon triple-bonded to a nitrogen atom) is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a reactive handle for further chemical modification, or a key pharmacophoric element. For example, 2,6-dichloro-quinoline-4-carbonitrile is noted for its antimicrobial and antiviral applications, highlighting the potential bioactivity of such structures. lookchem.com Similarly, the synthesis of other cyano-substituted quinolines, such as 2-chloroquinoline-3-carbonitrile (B1354263), has been explored as intermediates for creating more complex heterocyclic systems.
The combination of a chloro-substituent, known to modulate biological activity, and a nitrile group on the quinoline framework makes this compound and its isomers, such as 8-chloroquinoline-4-carbonitrile, intriguing targets for further investigation in drug discovery and materials science. sigmaaldrich.com The exploration of such compounds could lead to the discovery of novel agents with unique pharmacological profiles.
Interactive Data Table of Related Chloro- and Nitrile-Substituted Quinolines
| Compound Name | CAS Number | Key Features/Research Interest |
| This compound | 132664-45-0 | Target compound of this article; commercially available. chemscene.comcymitquimica.comaladdin-e.com |
| 8-Chloroquinoline-4-carbonitrile | 949535-26-6 | Isomer of the target compound; commercially available. sigmaaldrich.com |
| 5-Chloroquinoline-8-carbonitrile | 122868-36-4 | Isomeric chloro- and nitrile-substituted quinoline. |
| 2,6-Dichloro-quinoline-4-carbonitrile | 50504-14-8 | Noted for antimicrobial and antiviral applications. lookchem.com |
| 8-Chloro-4-hydroxyquinoline-3-carbonitrile | 61338-25-8 | A related quinoline with chloro, hydroxyl, and nitrile groups. biosynth.com |
| Quinoline-8-carbonitrile | 35509-27-4 | The parent nitrile compound without the chloro substituent. bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloroquinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKQMBHOOISBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CC=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564079 | |
| Record name | 4-Chloroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132664-45-0 | |
| Record name | 4-Chloroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloroquinoline 8 Carbonitrile and Analogs
Classical and Contemporary Approaches to Quinoline (B57606) Synthesis
The synthesis of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several classical methods remaining relevant today. These reactions, named after their discoverers, offer diverse strategies for constructing the bicyclic heteroaromatic structure from various acyclic or monocyclic precursors.
Skraup Synthesis and its Variants
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a fundamental method for producing quinolines. wikipedia.orgiipseries.org The archetypal reaction involves heating an aromatic amine, such as aniline (B41778), with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgvedantu.com Ferrous sulfate (B86663) is often added to moderate the otherwise vigorous and exothermic reaction. vedantu.com
The mechanism proceeds in several steps:
Dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. iipseries.orgvedantu.com
Michael addition of the aniline to the acrolein. pharmaguideline.com
Acid-catalyzed cyclization of the intermediate to form 1,2-dihydroquinoline. vedantu.com
Oxidation of the dihydroquinoline to the aromatic quinoline product. vedantu.com
Variants of the Skraup reaction have been developed to improve safety and yield. Arsenic acid can be used as a milder oxidizing agent than nitrobenzene. wikipedia.org Modern adaptations may employ microwave irradiation or ionic liquids to enhance reaction efficiency and control. nih.gov
Friedländer Synthesis and Adaptations
The Friedländer synthesis, developed by Paul Friedländer in 1882, is a versatile and straightforward method for creating substituted quinolines. organicreactions.orgwikipedia.org It involves the condensation of a 2-amino-substituted aromatic aldehyde or ketone with a compound containing a reactive α-methylene group (a CH₂ group adjacent to a carbonyl). wikipedia.orgresearchgate.net The reaction can be catalyzed by acids (e.g., trifluoroacetic acid, toluenesulfonic acid) or bases (e.g., sodium hydroxide). organicreactions.orgwikipedia.org
Two primary mechanistic pathways are proposed:
An initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration via imine formation. wikipedia.org
Initial formation of a Schiff base between the amine and the carbonyl compound, followed by an intramolecular aldol-type cyclization and dehydration. wikipedia.org
The simplicity and modularity of the Friedländer synthesis have made it one of the most widely used methods for accessing polysubstituted quinolines. nih.govnih.gov
Gould-Jacobs Reaction in Quinoline Construction
The Gould-Jacobs reaction is a key process for preparing quinolines that bear a hydroxyl group at the 4-position. wikipedia.org The synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This is followed by a thermally induced cyclization, which often requires high temperatures (above 250 °C), to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). wikipedia.org
The high temperatures required for the cyclization step can be a limitation, potentially leading to decomposition. mdpi.com To address this, microwave-assisted Gould-Jacobs reactions have been developed, which can significantly shorten reaction times and improve yields. researchgate.netablelab.eu This method is particularly important for the synthesis of many quinolone-based compounds. preprints.org
Knorr Quinoline Synthesis Principles
The Knorr quinoline synthesis, reported by Ludwig Knorr in 1886, involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (B72897) (2-quinolone). iipseries.orgsynarchive.comwikipedia.org The β-ketoanilide precursor is formed by the condensation of an aniline with a β-ketoester. vedantu.com
A critical aspect of this chemistry is its relationship with the Conrad-Limpach synthesis. The reaction conditions dictate the final product. Under conditions that favor cyclization of the β-ketoanilide (thermodynamic control), the 2-hydroxyquinoline is formed. wikipedia.org Research has shown that with certain reagents, such as polyphosphoric acid (PPA), the amount of acid used can determine whether a 2-hydroxyquinoline or a 4-hydroxyquinoline is the major product. wikipedia.org
Conard-Limpach Synthesis Strategies
The Conrad-Limpach synthesis provides a direct route to 4-hydroxyquinolines (4-quinolones). wikipedia.orgsynarchive.com In this reaction, an aniline is condensed with a β-ketoester. Unlike the Knorr synthesis, the conditions are controlled to favor the initial formation of a β-aminoacrylate intermediate (kinetic control). quimicaorganica.org This intermediate is then cyclized at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline. wikipedia.orgsynarchive.com
The choice of solvent is crucial for the high-temperature cyclization step, with high-boiling point solvents like diphenyl ether or mineral oil traditionally used to achieve the necessary energy for the ring-closing reaction. mdpi.comnih.gov The reaction is a powerful tool for building the 4-quinolone core structure. nih.gov
| Synthesis Method | Primary Reactants | Primary Product Type | Key Conditions |
|---|---|---|---|
| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted/Substituted Quinoline | Strong acid (H₂SO₄), Heat |
| Friedländer | 2-Aminobenzaldehyde/ketone, α-Methylene Carbonyl | Polysubstituted Quinoline | Acid or Base Catalyst |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonic Ester | 4-Hydroxyquinoline | Heat (often >250 °C) |
| Knorr | β-Ketoanilide | 2-Hydroxyquinoline | Strong acid (H₂SO₄), Heat |
| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline | High Temperature Cyclization |
Targeted Synthetic Routes for 4-Chloroquinoline-8-carbonitrile Derivatives
The synthesis of the specific molecule this compound (CAS 132664-45-0) is not extensively detailed in readily available literature, but its structure suggests a logical synthetic strategy based on the classical methods described above. chemscene.com The most plausible route involves the formation of a 4-hydroxyquinoline-8-carbonitrile intermediate, followed by a chlorination step.
A general strategy would be:
Formation of the Quinoline Core : A substituted aniline, such as 2-aminobenzonitrile (B23959), would be reacted using a method that yields a 4-hydroxyquinoline. The Gould-Jacobs or Conrad-Limpach syntheses are ideal candidates for this transformation. For example, reacting 2-aminobenzonitrile with a malonic ester derivative (Gould-Jacobs) or a β-ketoester (Conrad-Limpach) would lead to the formation of the 4-hydroxyquinoline-8-carbonitrile ring system.
Chlorination : The resulting 4-hydroxyquinoline-8-carbonitrile (which exists in tautomeric equilibrium with 8-cyanoquinolin-4(1H)-one) is then converted to the final product. This is typically achieved by treatment with a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
This two-step approach is a well-established method for producing 4-chloroquinoline (B167314) derivatives. For instance, the synthesis of the antimalarial drug Chloroquine involves a Gould-Jacobs reaction to produce 7-chloro-4-hydroxyquinoline, which is subsequently treated with phosphorus oxychloride to yield 4,7-dichloroquinoline. chemicalbook.com Similarly, a patented process for preparing 4-chloro-8-trifluoromethyl-quinoline involves the chlorination of a quinoline-4-carboxylic acid derivative with phosphorus oxychloride. google.com
The synthesis of the related compound, 4-Chloro-8-methylquinolin-2(1H)-one, further illustrates the reactivity of these intermediates. In this case, a dichloroquinoline precursor is selectively hydrolyzed to give the 2-oxo derivative, highlighting how different positions on the quinoline ring can be manipulated. mdpi.com
| Step | Reactant | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | 2,4-Dichloro-8-methylquinoline | Dilute dichloroacetic acid, Reflux (1h) | 4-Chloro-8-methylquinolin-2(1H)-one |
| 2 | 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea, DMF, Reflux (4h); then NaOH, HCl | 8-Methyl-4-thioxo-1,4-dihydroquinolin-2-one |
This table demonstrates a specific, published transformation of a related dichloroquinoline, showing the chemical feasibility of manipulating substituents on the quinoline core to access diverse analogs.
Regioselective Chlorination Methodologies
Achieving regioselective chlorination of the quinoline ring is a critical step in the synthesis of this compound. The reactivity of different positions on the quinoline nucleus varies, and directing the chlorination to the desired C-4 position often requires specific strategies.
One common approach involves the use of phosphorus oxychloride (POCl₃) on quinolinone precursors. For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described, which can then undergo further reactions. mdpi.com The hydrolysis of a dichloroquinoline precursor using dilute dichloroacetic acid can also furnish the corresponding 4-chloroquinolinone. researchgate.net
More advanced, metal-free methods for the regioselective halogenation of 8-substituted quinolines have also been developed. These protocols can achieve C-5 halogenation under mild conditions using reagents like trihaloisocyanuric acid, demonstrating high regioselectivity and functional group tolerance. rsc.orgrsc.org While not directly targeting the C-4 position, these methods showcase the ongoing efforts to control halogenation on the quinoline ring.
Introduction of Carbonitrile Functionality
The introduction of a carbonitrile group onto the quinoline scaffold is another pivotal synthetic transformation. This functional group is not only a key feature of the target molecule but also serves as a valuable precursor for other functionalities like carboxylic acids, amides, and amines. rsc.org
Several methods exist for the cyanation of quinoline derivatives. A direct oxidative C-H cyanation of quinolines using trimethylsilyl (B98337) cyanide as the cyano source has been developed. rsc.orgrsc.org This reaction, often catalyzed by vanadium-containing heteropoly acids, can show a preference for the 4-position, yielding 4-cyanoquinolines. rsc.orgrsc.org
Another approach involves the conversion of a suitable precursor, such as an aldehyde. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) can be converted to 2-chloroquinoline-3-carbonitrile (B1354263) using sodium azide (B81097) and phosphorus oxychloride. researchgate.netrsc.org The cyanation of quinoline N-oxides with trimethylsilyl cyanide, mediated by a hypervalent iodine(III) reagent, provides a route to 2-cyanoquinolines. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Functionalization
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the functionalization of haloquinolines. nih.govresearchgate.netnih.gov These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various aryl and vinyl groups onto the quinoline core. nih.gov The reactivity of different halogen substituents (I > Br > Cl) allows for selective and successive cross-coupling reactions on dihaloquinolines. nih.gov
In the context of 4-chloroquinolines, the Suzuki-Miyaura coupling can be employed to introduce substituents at the 4-position. researchgate.net The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.govrsc.org For instance, tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for these transformations. nih.govresearchgate.net The development of robust catalytic systems has even enabled the use of less reactive aryl chlorides in these coupling reactions. rsc.org
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions on Haloquinolines
| Starting Material | Coupling Partner | Catalyst System | Product | Reference |
| 2-Aryl-4-chloro-3-iodoquinoline | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,3-Diaryl-4-chloroquinoline | nih.gov |
| 4-Chloroquinoline | Arylboronic acid | Pd(PPh₃)₄ | 4-Arylquinoline | researchgate.net |
| 6-Bromo-2-chloroquinoline | Arylboronic acid | Not specified | 6-Aryl-2-chloroquinoline | rsc.org |
Organometallic Reagent Applications (e.g., Magnesiation, Organozinc Reagents)
Organometallic reagents, particularly those of magnesium (Grignard reagents) and zinc, offer a versatile approach to the functionalization of quinolines. nih.govbeilstein-journals.orgnih.govdalalinstitute.com These reagents can be prepared through direct insertion of the metal into a haloquinoline or via a halogen-metal exchange reaction. nih.govbeilstein-journals.org A key advantage of using organozinc and functionalized organomagnesium reagents is their compatibility with a wide range of functional groups, including esters and nitriles. nih.govnih.gov
The use of mixed Mg/Li reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), allows for regioselective magnesiation of the quinoline ring through deprotonation. acs.org This approach enables the introduction of functional groups at specific positions that might be difficult to access through other methods. For instance, successive magnesiations can be performed at the C2, C3, and C4 positions of the quinoline core. acs.org Organozinc reagents, while generally less reactive than their magnesium counterparts, can be advantageous due to their increased tolerance for sensitive functional groups and milder reaction conditions. sciencemadness.org
Nucleophilic Substitution Reactions for Diversification
The chlorine atom at the C-4 position of this compound is susceptible to nucleophilic substitution, providing a straightforward method for introducing a wide variety of functional groups. nih.govmdpi.comresearchgate.netmasterorganicchemistry.com This reactivity is often enhanced by the electron-withdrawing nature of the quinoline ring and the adjacent cyano group.
A range of nucleophiles, including amines, thiols, and azides, can be used to displace the chloride, leading to a diverse library of substituted quinoline derivatives. mdpi.comresearchgate.netresearchgate.net For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles has been shown to yield 4-sulfanyl, hydrazino, azido, and amino derivatives. mdpi.comresearchgate.net The synthesis of 4-amino-7-chloroquinoline derivatives has also been achieved through nucleophilic attack of a primary amine. nih.gov These reactions are fundamental for the synthetic versatility of chloroquinoline carbonitriles. benthamdirect.comingentaconnect.com
"Click Chemistry" Approaches for Quinoline Conjugates
"Click chemistry," a concept introduced by K. Barry Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. wikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. researchgate.netnih.gov This methodology has been widely adopted for the synthesis of complex molecular architectures, including quinoline conjugates. innovareacademics.inresearchgate.netaatbio.comnih.govnd.edunih.gov
To utilize click chemistry, one of the quinoline precursors must contain an azide or an alkyne functionality. For instance, an 8-azidoquinoline (B1280395) derivative can be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to generate a library of quinoline-triazole hybrids. innovareacademics.inresearchgate.net This approach offers a highly efficient and modular way to link the quinoline scaffold to other molecules, which is particularly valuable in drug discovery and materials science. nih.govresearchgate.netsemanticscholar.org
Synthetic Versatility and Intermediate Utility of Chloroquinoline Carbonitriles
Chloroquinoline carbonitriles, such as this compound, are highly valuable synthetic intermediates due to the presence of two reactive functional groups: the chloro substituent and the cyano group. researchgate.netbenthamdirect.comingentaconnect.comrsc.org This dual reactivity allows for a wide range of chemical transformations, enabling the synthesis of a vast array of complex quinoline derivatives. nih.govnih.gov
The chloro group can be readily displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, as discussed in previous sections. mdpi.comnih.gov The cyano group, on the other hand, can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the construction of other heterocyclic rings. rsc.orgrsc.org This orthogonal reactivity allows for a stepwise and controlled functionalization of the quinoline scaffold, making chloroquinoline carbonitriles key building blocks in the synthesis of biologically active compounds and functional materials. researchgate.netfrontiersin.org
Reactivity and Chemical Transformations of 4 Chloroquinoline 8 Carbonitrile
Electrophilic and Nucleophilic Properties of the Quinoline (B57606) Core
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a rich and varied chemical character. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to benzene. However, it also influences the electron distribution, making certain positions more susceptible to nucleophilic attack.
In 4-chloroquinoline-8-carbonitrile, the C4 position is highly electrophilic. This is a consequence of the combined electron-withdrawing effects of the nitrogen atom in the pyridine ring and the chlorine atom attached to it. This makes the C4 carbon a prime target for nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.govmdpi.com Nucleophiles readily attack this position, leading to the displacement of the chloride ion, which is a good leaving group. This reactivity is a cornerstone of the derivatization of 4-chloroquinolines. nih.govmdpi.com
The carbonitrile group at the C8 position is also strongly electron-withdrawing. This further deactivates the benzene ring towards electrophilic substitution. Electrophilic substitution on the quinoline ring generally occurs on the benzene ring at positions C5 and C8. pharmaguideline.com However, the presence of the deactivating nitrile group at C8 would likely direct any potential electrophilic attack to the C5 position, although such reactions are expected to be sluggish.
The nitrogen atom of the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic and basic. It can react with acids to form quinolinium salts. pharmaguideline.com This property can be utilized to modify the reactivity of the ring system or to introduce functionalities through reactions at the nitrogen atom.
Directed Functionalization at Specific Positions
The selective introduction of functional groups at specific positions of the quinoline core is a powerful strategy for synthesizing derivatives with desired properties. This is often achieved through directed C-H functionalization, a process that has gained significant attention in organic synthesis. nih.gov
For quinoline derivatives, the nitrogen atom can act as an endogenous directing group. However, for functionalization at positions other than C2, external directing groups are often employed. A common strategy involves the conversion of the quinoline to its N-oxide derivative. The N-oxide group can direct metallation to the C8 position, facilitating the introduction of various functional groups. acs.orgibs.re.kracs.orgnih.gov Rhodium(III)-catalyzed C-H activation of quinoline N-oxides has been shown to be a highly effective method for C8-functionalization, including alkylation and alkynylation. acs.orgibs.re.kr
Another powerful directing group for C-H functionalization is the 8-amino group. Palladium-catalyzed C-H arylation of 8-aminoquinoline (B160924) derivatives allows for the selective introduction of aryl groups at the C-H bonds of a tethered group. nih.govacs.org While this is typically used to functionalize a side chain, it highlights the utility of substituents at the 8-position in directing reactions.
Given the presence of the carbonitrile group at C8 in this compound, direct C-H functionalization at other positions would likely require the introduction of a suitable directing group or the development of specific catalytic systems that can overcome the electronic deactivation of the ring.
Derivatization Strategies for Structure-Activity Relationship Studies
The ability to systematically modify the structure of this compound is crucial for exploring its potential applications, particularly in medicinal chemistry for structure-activity relationship (SAR) studies. Various derivatization strategies can be employed, targeting the chloro and carbonitrile groups, as well as the quinoline core itself.
Alkylation and Acylation Reactions
Alkylation reactions on the quinoline core can occur at the nitrogen atom to form quaternary salts, or on the ring if it is sufficiently activated. pharmaguideline.com For this compound, N-alkylation would be a feasible transformation.
More commonly, the C4-chloro group is displaced by nucleophiles, and this provides a route for the introduction of alkyl groups through C-C bond formation. For instance, coupling reactions with organometallic reagents could potentially be used to introduce alkyl substituents at the C4 position.
Acylation of the quinoline ring is generally difficult due to its deactivation, especially with the presence of two electron-withdrawing groups in this compound. pharmaguideline.com However, N-acylation of derivatives where the C4-chloro group has been replaced by an amino group is a viable strategy. For example, copper-catalyzed one-pot N-acylation and C5-H halogenation of 8-aminoquinolines using acyl halides has been reported, showcasing the dual role of acyl halides as both acylating and halogenating agents. nih.gov
Formation of Heterocyclic Rings and Fused Systems
The reactive sites on this compound provide opportunities for the construction of novel heterocyclic and fused ring systems. The C4-chloro group is a key handle for such transformations. For example, reaction with bifunctional nucleophiles can lead to the formation of new rings fused to the quinoline core.
One notable example is the reaction of 2,4-dichloroquinoline-3-carbonitriles with hydrazine (B178648) hydrate, which leads to the formation of pyrazolo[3,4-b]quinolines. rsc.org Subsequent diazotization can lead to the formation of novel tetracyclic ring systems. rsc.org Although the starting material is different, this demonstrates the potential for the C4-chloro group and a nitrile to participate in the formation of fused heterocycles. Intramolecular cyclization of a suitably substituted derivative at the C4-position of this compound could also be a viable strategy for constructing fused systems.
Reduction and Oxidation Reactions of Substituents
The carbonitrile group at the C8 position is a versatile functional group that can undergo various transformations. A key reaction is its reduction to a primary amine. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is significant as it introduces a basic amino group, which can dramatically alter the biological properties of the molecule and serve as a handle for further derivatization.
The quinoline ring itself is generally resistant to oxidation. pharmaguideline.com However, substituents on the ring can be oxidized. For example, methyl groups on the quinoline ring can be oxidized to carboxylic acids. pvamu.eduyoutube.com While this compound does not have a methyl group, this indicates that if an oxidizable substituent were introduced, it could be selectively transformed. Enzymatic oxidation of quinolines is also a known process, often leading to hydroxylated products. rsc.org The nitrile group itself is generally stable to oxidation under typical conditions used for oxidizing alkyl side chains.
Below is a table summarizing some of the key reactive sites and potential transformations of this compound.
| Reactive Site | Position | Type of Reaction | Potential Products |
| Pyridine Ring Nitrogen | 1 | N-Alkylation | Quaternary ammonium (B1175870) salts |
| Chloro Group | 4 | Nucleophilic Aromatic Substitution | 4-Amino, 4-alkoxy, 4-thioether derivatives |
| Benzene Ring C-H | 5 | Electrophilic Aromatic Substitution | 5-Nitro, 5-halo derivatives (expected to be slow) |
| Carbonitrile Group | 8 | Reduction | 8-Aminomethylquinoline derivatives |
| Quinoline Core | - | Directed C-H Functionalization | C8-alkyated, C8-alkynylated derivatives (via N-oxide) |
Advanced Spectroscopic and Computational Characterization in Research
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. While specific spectral data for 4-Chloroquinoline-8-carbonitrile (CAS 132664-45-0) is noted to be available from commercial suppliers, it is not broadly published in scientific literature bldpharm.comambeed.commoldb.comchemscene.com. However, the expected spectral characteristics can be predicted based on the known effects of the substituents and the quinoline (B57606) ring system.
¹H NMR (Proton NMR) : The proton spectrum is expected to show five distinct signals in the aromatic region. The protons on the pyridine (B92270) ring (H-2, H-3) and the benzene (B151609) ring (H-5, H-6, H-7) would each produce a unique resonance. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the chloro group, and the nitrile group. For the related compound 4-chloroquinoline (B167314), aromatic protons typically appear as multiplet signals between δ 7.5–8.9 ppm nih.govspectrabase.com. For this compound, the protons would likely exhibit doublet or doublet of doublets splitting patterns due to coupling with their neighbors.
¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum would display ten distinct signals, one for each of the ten carbon atoms in the molecule (nine in the quinoline core and one in the nitrile functional group). The carbon atom bonded to the chlorine (C-4) and the carbons of the nitrile group (C-8 and the cyano carbon) would have characteristic chemical shifts. Quaternary carbons, those without attached protons (C-4, C-8, C-4a, C-8a), would typically show signals of lower intensity. For related quinoline-4-carbonitrile (B1295981) derivatives, carbon signals for the quinoline framework are observed between 115 and 156 ppm.
Table 1: Predicted NMR Spectral Data for this compound Note: The following data are predicted values based on known chemical shift theory and data from analogous compounds. Specific experimental data is not publicly available.
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) | ||
|---|---|---|---|
| Position | Predicted Chemical Shift (δ, ppm) | Position | Predicted Chemical Shift (δ, ppm) |
| H-2 | 8.8 - 9.0 (d) | C-2 | ~151 |
| H-3 | 7.5 - 7.7 (d) | C-3 | ~123 |
| H-5 | 7.9 - 8.1 (d) | C-4 | ~144 |
| H-6 | 7.6 - 7.8 (t) | C-4a | ~149 |
| H-7 | 8.2 - 8.4 (d) | C-5 | ~130 |
| C-6 | ~128 | ||
| C-7 | ~135 | ||
| C-8 | ~110 | ||
| C-8a | ~148 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of specific frequencies of infrared light, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands that confirm its key structural features. A sharp, strong absorption peak for the nitrile (C≡N) stretch is anticipated around 2230–2210 cm⁻¹. The aromatic C=C and C=N bonds of the quinoline ring would produce a series of bands in the 1600–1450 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C-Cl stretch would appear in the fingerprint region, typically below 800 cm⁻¹.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Nitrile (C≡N) Stretch | 2230 - 2210 |
| Aromatic C=C and C=N Stretch | 1600 - 1450 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₀H₅ClN₂, the calculated exact mass is 188.0141. HRMS analysis would aim to detect an ion corresponding to this exact mass (e.g., [M+H]⁺ at 189.0219). The presence of a single chlorine atom is definitively confirmed by the isotopic pattern, where the [M+2]⁺ peak appears with an intensity approximately one-third that of the molecular ion [M]⁺ peak. nist.gov
Single Crystal X-ray Crystallography for Absolute Configuration
Single Crystal X-ray Crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom. While no crystal structure for this compound itself is available in the searched literature, studies on related quinoline-carbonitrile compounds show that the quinoline moiety is typically planar. A successful crystallographic analysis of this compound would confirm the planarity of the bicyclic ring system and provide precise measurements of bond lengths and angles, as well as details about how the molecules pack together in the solid state, which can be stabilized by π-π stacking interactions.
Advanced Mass Spectrometry Techniques (e.g., Time-of-Flight Accurate Mass Spectrometry, LC-HRMS²)
Beyond basic HRMS, advanced techniques provide deeper insights. Time-of-Flight (TOF) Mass Spectrometry is often used for its high accuracy and resolution in identifying quinoline derivatives. Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS²) combines the separation capability of liquid chromatography with the structural elucidation power of tandem MS. In this technique, the parent molecule is fragmented, and the pattern of fragment ions provides a "fingerprint" that helps confirm the structure. This is particularly useful for distinguishing between isomers and identifying compounds in complex mixtures. Commercial vendors indicate that LC-MS data for this compound is available. bldpharm.comambeed.com
Computational Chemistry and In Silico Studies
Computational chemistry serves as a powerful complement to experimental data. Using theoretical models, researchers can predict and understand the properties of molecules. In silico studies on quinoline derivatives are common for predicting their behavior and properties. tandfonline.com For this compound, methods like Density Functional Theory (DFT) could be used to calculate the molecule's lowest energy conformation, predict its NMR and IR spectra to aid in experimental assignments, and map its electron density to understand its reactivity. Such computational approaches are invaluable for rationalizing observed properties and guiding further research.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for understanding drug-receptor interactions, predicting the binding affinity of drug candidates, and guiding rational drug design. nih.govorientjchem.org The process involves generating various conformations of the ligand within the active site of the receptor and evaluating these poses using a scoring function to estimate the binding affinity. researchgate.net
Binding Affinity Prediction and Active Site Analysis
The primary goal of molecular docking is to predict the binding affinity, often expressed in kcal/mol, which quantifies the strength of the noncovalent interaction between the ligand and its target. researchgate.netresearchgate.net A more negative docking score generally indicates a stronger and more favorable binding interaction. nih.gov For quinoline derivatives, docking studies analyze how the molecule fits into the binding pocket of a receptor and identify specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues. researchgate.netnih.gov This analysis is crucial for understanding the structural basis of the ligand's activity and for suggesting modifications to improve its potency. researchgate.net
For instance, studies on various quinoline-based compounds have demonstrated their ability to bind to different biological targets. The binding affinity and the specific interactions are quantified and analyzed to establish a structure-activity relationship. researchgate.netnih.gov
Table 1: Illustrative Binding Affinity and Interaction Data from Molecular Docking of Quinolone Derivatives (Note: This table presents example data typical for quinoline derivatives and is not specific to this compound.)
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Thiopyrano[2,3-b]quinolines | CB1a (Anticancer Peptide) | -5.3 to -6.1 | PHE A:15, ILE A:8, LYS A:7 | Hydrophobic, Hydrogen Bond |
| Quinoline-based HIV Inhibitors | HIV Reverse Transcriptase | -9.96 to -10.67 | LYS 101, TRP 229 | Hydrogen Bond, Hydrophobic |
| Indole-Quinoline Derivatives | BCL2 (Cancer Target) | -7.9 | Not specified | Not specified |
Receptor-Ligand Complex Modeling
Computational modeling is used to visualize and study the three-dimensional structure of the ligand-receptor complex. For quinoline compounds, which are known for their broad biological activities, docking studies have been performed against a variety of receptors.
DNA Gyrase and Topoisomerase IV: These bacterial enzymes are the primary targets for quinolone antibacterials. nih.govresearchgate.netnih.gov The mechanism involves the drug trapping a reversible enzyme-DNA complex, which inhibits DNA replication and leads to cell death. nih.govnih.gov Molecular docking helps to model how compounds like this compound might fit into the quinolone-binding pocket of these enzymes.
Kinases and Other Cancer-Related Proteins: Various quinoline derivatives have been investigated as potential anticancer agents. orientjchem.org Docking studies have modeled their interactions with targets such as the anti-apoptotic protein BCL2 and matrix metalloproteinases (MMPs), which are involved in cancer progression. orientjchem.org
Viral Proteins: The quinoline scaffold is also present in antiviral agents. Docking studies have been used to evaluate the binding of quinoline derivatives to viral enzymes like HIV reverse transcriptase, identifying key interactions within the allosteric site. nih.gov
Enzyme Active Sites: In general, docking simulations place the ligand into the catalytic or allosteric site of an enzyme to predict its inhibitory potential. For example, derivatives have been docked against the anticancer peptide CB1a to assess their binding patterns. nih.govsemanticscholar.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govmdpi.com By calculating the electron density, DFT can determine optimized molecular geometry and various electronic properties. researchgate.net For quinoline derivatives, DFT studies are crucial for understanding how structural modifications, such as the introduction of a chloro or cyano group, influence the molecule's electronic character and reactivity. researchgate.net
Electronic Parameter Correlation with Biological Activity
DFT calculations provide several electronic parameters that can be correlated with the biological activity of a compound. These global reactivity descriptors include chemical potential (µ), chemical hardness (η), and electrophilicity (ω). mdpi.com These parameters, derived from the energies of the frontier molecular orbitals, help to quantify the molecule's tendency to donate or accept electrons, which is fundamental to its interaction with biological macromolecules. longdom.orgresearchgate.net For example, a high HOMO-LUMO energy gap is often associated with high kinetic stability, while a small gap suggests higher chemical reactivity. researchgate.net
Reactivity Site Prediction and Frontier Orbital Analysis (HOMO/LUMO)
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting chemical reactivity. researchgate.net
HOMO: Represents the ability to donate an electron. The regions of a molecule where the HOMO density is highest are the most probable sites for electrophilic attack.
LUMO: Represents the ability to accept an electron. The regions with the highest LUMO density are the most likely sites for nucleophilic attack.
Analysis of the HOMO and LUMO distribution provides insights into charge transfer within the molecule and its reactive behavior. longdom.orgresearchgate.net For quinoline derivatives, studies have shown that the distribution of these orbitals can be delocalized across the entire molecule, indicating potential for charge transfer interactions with receptors. researchgate.net Furthermore, condensed Fukui functions, derived from DFT calculations, can be used to precisely identify the most reactive atoms for electrophilic, nucleophilic, and radical attacks. mdpi.comnih.gov
Table 2: Illustrative DFT-Calculated Electronic Properties for Quinolone Derivatives (Note: This table shows example parameters derived from DFT studies on related quinoline compounds and is not specific to this compound.)
| Parameter | Description | Typical Significance |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to molecular stability and reactivity |
| Chemical Hardness (η) | Resistance to change in electron distribution | High values indicate more stability |
| Electrophilicity (ω) | Capacity to accept electrons | Measures the stabilization in energy after accepting electrons |
Pharmacophore-Based Drug Design
Pharmacophore modeling is a cornerstone of modern drug discovery, providing an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. This approach is instrumental in the design of novel therapeutic agents by identifying key interaction points such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
While specific pharmacophore models for this compound are not extensively documented in publicly available literature, the principles of pharmacophore-based design are widely applied to the broader class of quinoline derivatives. For instance, studies on other quinoline-based compounds have successfully employed pharmacophore models to design potent inhibitors for various biological targets, including enzymes and receptors implicated in cancer. researchgate.net These models are typically generated from a set of known active compounds or from the crystal structure of a ligand-target complex.
The development of a pharmacophore model for a specific target using this compound as a scaffold would involve several steps:
Identification of a Training Set: A series of quinoline derivatives with known biological activity against a specific target would be compiled.
Feature Identification: The common structural features among the most active compounds would be identified to create a pharmacophore hypothesis.
Model Generation and Validation: Computational software would be used to generate and score multiple pharmacophore models, which would then be validated using a test set of compounds with known activities.
Virtual Screening: The validated pharmacophore model could then be used as a 3D query to screen large chemical databases for novel compounds with the desired structural features.
This approach has been successfully used to identify novel anticancer agents based on the quinoline scaffold. rsc.orgresearchgate.net For example, pharmacophore modeling has been employed to design 4-anilinoquinoline-3-carboxamides as potential EGFR inhibitors. rsc.org
Machine Learning Approaches in Compound Design and Activity Prediction
Machine learning (ML) and quantitative structure-activity relationship (QSAR) modeling have become indispensable tools in computational drug discovery. youtube.com These methods leverage algorithms to learn the complex relationships between a compound's structure and its biological activity, enabling the prediction of activity for novel molecules and guiding the design of more potent and selective drugs. youtube.com
For quinoline derivatives, various ML models have been developed to predict their anticancer activity. nih.govmdpi.com These models are trained on datasets of quinoline compounds with experimentally determined biological activities against different cancer cell lines. The chemical structures are converted into numerical descriptors that capture their physicochemical properties.
Table 1: Application of Machine Learning Models in the Study of Quinoline Derivatives
| Machine Learning Model | Application | Predicted Activity | Reference |
|---|---|---|---|
| k-Nearest Neighbors (kNN) | QSAR modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | nih.gov |
| Decision Tree (DT) | QSAR modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | nih.gov |
| Back Propagation Neural Networks (BPNN) | QSAR modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | nih.gov |
| Gradient Boosting (GB) | QSAR modeling of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein inhibition | nih.gov |
| Random Forest (RF) | QSAR modeling of flavone (B191248) analogs | Cytotoxicity against MCF-7 and HepG2 cells | nih.gov |
| Extreme Gradient Boosting (XGB) | QSAR modeling of flavone analogs | Cytotoxicity against MCF-7 and HepG2 cells | nih.gov |
In the context of this compound, ML models could be employed in several ways:
Activity Prediction: A trained QSAR model could predict the potential anticancer activity of this compound and its derivatives against various cancer cell lines.
Lead Optimization: By analyzing the features that contribute most to the predicted activity, chemists can design new derivatives of this compound with improved potency.
Virtual Screening: ML models can be used to rapidly screen large virtual libraries of compounds to identify those with a high probability of being active, prioritizing them for synthesis and experimental testing.
For example, a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives used several ML methods, including k-nearest neighbors (kNN), decision tree (DT), back propagation neural networks (BPNN), and gradient boosting (GB), to develop QSAR models for predicting their inhibitory activity against P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov Such approaches could be adapted to explore the therapeutic potential of the this compound scaffold.
Biological Activity and Pharmacological Potential of 4 Chloroquinoline 8 Carbonitrile Derivatives
Anticancer Activities and Mechanisms of Action
The quinoline (B57606) nucleus is a privileged structure in the design of anticancer agents, and derivatives of 4-chloroquinoline-8-carbonitrile are no exception. nih.gov These compounds have been shown to combat cancer through a variety of mechanisms, including the direct inhibition of cancer cell growth, induction of programmed cell death, and interference with key signaling pathways essential for tumor progression.
A primary indicator of the anticancer potential of this compound derivatives is their ability to inhibit the proliferation of a wide range of human cancer cell lines. Numerous studies have demonstrated the cytotoxic effects of quinoline-based compounds, with specific substitutions on the quinoline ring significantly influencing their potency.
For instance, various 7-chloroquinoline derivatives have shown significant antiproliferative activity. nih.govnih.gov A comprehensive study on 7-chloro-(4-thioalkylquinoline) derivatives revealed their cytotoxic activity against eight different human cancer cell lines, including those from lung and colon carcinomas, as well as leukemia and osteosarcoma. mdpi.com Similarly, other quinoline derivatives have demonstrated potent growth inhibition against cell lines such as the human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and various breast cancer cell lines (MCF-7, MDA-MB-468). nih.govnih.gov The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀), with several quinoline compounds exhibiting efficacy in the low micromolar range. nih.gov For example, a series of quinoline-3-carbonitrile derivatives displayed excellent selective cytotoxicity toward the SMMC-7721 cell line. researchgate.net
| Compound Class | Cell Line | Cancer Type | Activity Metric | Reported Value (µM) | Source |
|---|---|---|---|---|---|
| 4-Aminoquinoline Derivative | MDA-MB-468 | Breast | GI₅₀ | 7.35 - 8.73 | nih.gov |
| 4-Aminoquinoline Derivative | MCF-7 | Breast | GI₅₀ | 8.22 | nih.gov |
| 2,4,8-Trisubstituted Quinoline | HL-60 | Leukemia | IC₅₀ | 19.88 (µg/ml) | |
| 2,4,8-Trisubstituted Quinoline | U937 | Leukemia | IC₅₀ | 43.95 (µg/ml) | |
| 8-Hydroxyquinoline (B1678124) Derivative | A-549 | Lung | IC₅₀ | 5.6 | nih.gov |
| 7-Chloro-(4-thioalkylquinoline) | HCT116 | Colorectal | IC₅₀ | Varies by derivative | mdpi.com |
Beyond simply halting proliferation, many 4-chloroquinoline (B167314) derivatives actively induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a critical mechanism for eliminating malignant cells and is a hallmark of effective chemotherapeutic agents. nih.gov The induction of apoptosis by these compounds is often accompanied by modulation of the cell cycle, forcing cancer cells to arrest at specific checkpoints, which prevents their division and can trigger the apoptotic cascade.
Studies have shown that treatment with certain quinoline derivatives leads to a significant increase in the sub-G1 cell population, a key indicator of apoptosis. mdpi.com For example, 7-chloroquinoline derivatives have been observed to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle in various cancer cell lines, including CCRF-CEM leukemia and MCF-7 breast cancer cells. mdpi.comresearchgate.netul.ie This disruption of the normal cell cycle progression prevents the replication of damaged DNA and ultimately leads to cell death. nih.govmdpi.com Some morpholinopyrimidine-5-carbonitrile derivatives have also been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in leukemia cells. nih.gov
| Compound Class | Cell Line | Effect | Source |
|---|---|---|---|
| 7-Chloroquinoline Derivatives | MCF-7 | Cell cycle arrest | researchgate.net |
| Quinoline-based DNMTi | U937 Leukemia | Induction of apoptosis (increase in sub-G1 peak) | mdpi.com |
| Quinoline compound 91b1 | A549 Lung Cancer | Increase in G0/G1 phase population | mdpi.com |
| 7-Chloro-(4-thioalkylquinoline) | CCRF-CEM Leukemia | Accumulation in G0/G1 phase and induction of apoptosis | nih.gov |
| Morpholinopyrimidine-5-carbonitriles | SR Leukemia | G2/M cell cycle arrest and apoptosis induction | nih.gov |
The anticancer effects of 4-chloroquinoline derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. nih.gov Many of these enzymes are protein kinases, which play a central role in the signaling pathways that drive tumor growth. mdpi.com
Kinases: The quinoline scaffold is a well-established pharmacophore for kinase inhibitors. nih.gov Derivatives such as 4-anilinoquinoline-3-carbonitriles have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in many cancers. nih.gov Other quinoline-based molecules have shown inhibitory activity against a range of receptor tyrosine kinases (RTKs) including c-Met and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are involved in tumor growth, invasion, and angiogenesis. nih.gov
Colony-Stimulating Factor-1 Receptor (CSF-1R): This receptor tyrosine kinase is critical for the regulation of tumor-associated macrophages (TAMs), which play a role in creating an immunosuppressive tumor microenvironment. nih.govpatsnap.com Quinoline derivatives have been identified as potent inhibitors of CSF-1R. nih.gov By blocking the CSF-1R signaling pathway, these compounds can modulate the activity of TAMs, thereby reducing tumor invasiveness and proliferation. google.com Several small-molecule CSF-1R inhibitors are in development, highlighting this as a promising strategy for cancer immunotherapy. nih.govadooq.com
Ephrin type-B receptor 4 (EphB4): EphB4 is another receptor tyrosine kinase that is frequently overexpressed in various tumors and is involved in tumor growth and angiogenesis. nih.gov Small molecules that can block the interaction between EphB4 and its ligand, ephrin-B2, are considered valuable therapeutic tools. nih.govnih.gov The quinoline core is present in some known multi-kinase inhibitors that also target EphB4, suggesting that appropriately substituted this compound derivatives could be designed to selectively inhibit this receptor. scbt.com
Some quinoline derivatives exert their anticancer effects by directly interacting with DNA or interfering with essential cellular processes related to DNA and RNA synthesis. This mechanism disrupts the fundamental ability of cancer cells to replicate and transcribe their genetic material.
Several studies have reported that 7-chloro-(4-thioalkylquinoline) derivatives can inhibit both DNA and RNA synthesis in cancer cells. nih.govmdpi.comul.ie Furthermore, certain quinoline-based compounds can function as DNA methyltransferase (DNMT) inhibitors. mdpi.com DNMTs are enzymes that play a crucial role in epigenetic regulation, and their inhibition can lead to the re-expression of tumor suppressor genes. Other quinoline derivatives, particularly those capable of chelating metal ions, can induce the formation of reactive oxygen species (ROS) that cause double-strand breaks in DNA, leading to cell death. frontiersin.org The quinoline scaffold is also known to be a component of inhibitors for other key DNA-related enzymes like topoisomerases. nih.gov
The biological activity of this compound derivatives is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have been crucial in identifying the molecular features that enhance anticancer efficacy and selectivity.
Key SAR findings for quinoline derivatives include:
Position 7 Substitution: An electron-withdrawing group, such as the chloro group in 4-chloroquinolines, at position 7 is often essential for potent activity, a feature highlighted in the development of antimalarial drugs like chloroquine that also possess anticancer properties. youtube.com
Position 4 Substitution: Modifications at the 4-position of the quinoline ring are critical. The introduction of various side chains, such as thioalkyl groups, can significantly modulate cytotoxicity. nih.gov
Position 8 Substitution: The nature of the substituent at the 8-position, such as the carbonitrile group, influences the compound's electronic properties and ability to interact with biological targets. Modifications at this position on related quinolizine scaffolds have been shown to be very important for their antibacterial profiles. nih.gov
Other Substitutions: The addition of halogen or alkoxymethyl groups at other positions, such as R5, can have a strong influence on cytotoxicity and selectivity, particularly against multidrug-resistant cancer cells. nih.gov For some derivatives, the presence of electron-releasing groups on appended rings is essential for activity, while for others, the number and position of hydroxyl groups can increase inhibitory action. nih.govmdpi.com The type of linker used to attach side chains can also dramatically alter biological activity. mdpi.com
Antimicrobial Activities and Mechanisms of Action
In addition to their anticancer properties, derivatives of the quinoline scaffold, particularly 8-hydroxyquinolines and their chloro-derivatives, are well-known for their broad-spectrum antimicrobial activity. nih.gov
These compounds have demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govscienceopen.com Halogenated 8-hydroxyquinolines, for instance, have displayed potent growth inhibition against various bacteria, with minimum inhibitory concentration (MIC) values in the low micromolar range. researchgate.net The antimicrobial activity of novel 8-chloro-quinolones has also been evaluated, showing promise for this class of compounds. researchgate.net The mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function, thereby disrupting critical metabolic processes.
| Compound Class | Microorganism | Activity Metric | Reported Value (µM) | Source |
|---|---|---|---|---|
| 8-Hydroxyquinoline (Parent) | Gram-positive bacteria & Fungi | MIC | 3.44 - 13.78 | researchgate.net |
| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | MIC | Potent activity reported | researchgate.net |
| Triazole-8-hydroxyquinoline | Candida species | MIC | 31.25 - 1000 (mg/mL) | nih.gov |
| 8-Hydroxyquinoline Derivative (5) | V. parahaemolyticus & S. aureus | MIC | 10.6 (mg/mL) | scienceopen.com |
Antibacterial Efficacy Against Diverse Bacterial Strains
The this compound framework is integral to a class of compounds exhibiting potent antibacterial properties. Research has shown that derivatives incorporating this scaffold are effective against both Gram-positive and Gram-negative bacteria. For instance, a novel fluoroquinolone derivative featuring an 8-chloro substituent demonstrated extremely potent activities against clinically significant pathogens. This compound was found to be significantly more potent than trovafloxacin against clinical isolates of Streptococcus pneumoniae (30 times) and methicillin-resistant Staphylococcus aureus (MRSA) (128 times).
Similarly, other studies on 5-chloro-quinoline-8-ol derivatives have confirmed broad-spectrum antibacterial action. Hybrid compounds linking a quinoline core with a quinolone fragment have also been developed, with some showing potent effects against most tested Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–8 μg/mL biotech-asia.org. The antibacterial activity of these derivatives is often attributed to the nature of the substituents on the quinoline ring researchgate.net. For example, compounds with electron-withdrawing groups have shown different activity profiles compared to those with electron-donating groups researchgate.net.
Table 1: Antibacterial Activity of Selected Chloroquinoline Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Key Findings |
|---|---|---|
| 8-Chloro-fluoroquinolone derivative | Streptococcus pneumoniae, MRSA | 30x and 128x more potent than trovafloxacin, respectively. |
| 5-Chloro-quinoline-8-ol hybrid | Gram-positive & Gram-negative strains | MIC values ranging from 0.125–8 μg/mL biotech-asia.org. |
| (8-hydroxyquinolin-5-yl) methyl 4-chlorobenzoate | V. parahaemolyticus, S. aureus | Exhibited exceptional antimicrobial effect compared to standard antibiotics mdpi.com. |
Antifungal Properties Against Pathogenic Fungi
The quinoline nucleus is a key feature in many compounds with significant antifungal properties. Derivatives of 8-hydroxyquinoline, a closely related structure, have shown potent and broad-spectrum antifungal activity tandfonline.com. For example, certain 8-hydroxyquinoline derivatives exhibit better activity and lower cytotoxicity than the established antifungal agent clioquinol tandfonline.com. These compounds have demonstrated efficacy against various pathogenic fungi, including Candida albicans, other Candida species, and dermatophytes tandfonline.comfrontiersin.org.
Furthermore, studies on 7-chloroquinoline derivatives have revealed their potential against fungal pathogens. Specifically, 7-chloro-4-arylhydrazonequinolines have been evaluated for their in vitro antifungal activity against eight oral fungi, including several species of Candida and Rhodotorula, with some compounds showing activity comparable to the first-line drug fluconazole tandfonline.com. Newly synthesized fluorinated quinoline analogs have also displayed good antifungal activity against a range of phytopathogenic fungi nih.gov.
Table 2: Antifungal Activity of Selected Quinoline Derivatives
| Derivative Class | Fungal Pathogen(s) | Key Findings |
|---|---|---|
| 8-Hydroxyquinoline derivatives | Candida albicans | Better in vivo efficacy than clioquinol in reducing fungal burden tandfonline.com. |
| 7-Chloro-4-arylhydrazonequinolines | Candida spp., Rhodotorula spp. | Activity comparable to fluconazole tandfonline.com. |
| Fluorinated quinoline analogs | Sclerotinia sclerotiorum, Rhizoctonia solani | Exhibited good activity (>80%) against tested phytopathogenic fungi nih.gov. |
Antiprotozoal Potential
Chloroquinoline derivatives have long been a mainstay in the fight against protozoal diseases, most notably malaria. Building on this legacy, novel derivatives continue to show significant antiprotozoal activity against a wide range of parasites.
Research into chloroquinoline-based chalcones has demonstrated notable activity against Entamoeba histolytica, with four compounds in one study showing higher activity than the standard drug metronidazole nih.gov. Novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine have shown very promising antiplasmodial activities, with some being equally or slightly more active than chloroquine against sensitive strains of Plasmodium falciparum and significantly retaining activity against multi-resistant strains researchgate.net. Furthermore, 4,7-disubstituted quinoline derivatives have been synthesized and evaluated against a panel of trypanosomatid protozoan parasites, demonstrating significant activity against the causative agents of sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum) mdpi.com.
Table 3: Antiprotozoal Activity of Selected Chloroquinoline Derivatives
| Derivative Class | Protozoal Parasite(s) | Key Findings |
|---|---|---|
| Chloroquinoline-based chalcones | Entamoeba histolytica | Four compounds more active than metronidazole nih.gov. |
| 7-Chloroquinolin-4-amine derivatives | Plasmodium falciparum (sensitive & resistant strains) | High activity against both strains, overcoming resistance researchgate.net. |
| 4,7-Disubstituted quinoline derivatives | Trypanosoma brucei, Trypanosoma cruzi, Leishmania infantum | Displayed submicromolar activity against various trypanosomatid parasites mdpi.com. |
Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Glucosamine-6-Phosphate Synthase, Enoyl Acyl Carrier Protein Reductase)
The antibacterial action of many quinoline derivatives is mediated through the inhibition of essential bacterial enzymes.
DNA Gyrase and Topoisomerase IV : Quinolones are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV nih.govnih.gov. These enzymes are crucial for bacterial DNA replication, repair, and recombination. By trapping the enzyme-DNA complexes, quinolones introduce lethal double-strand breaks in the bacterial DNA, leading to cell death researchgate.net. Structurally novel sets of quinoline derivatives have been developed as potent dual-targeting inhibitors of both enzymes, exhibiting significant in vitro and in vivo antibacterial activity nih.govnih.gov.
Enoyl Acyl Carrier Protein Reductase (ENR) : ENR is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and absent in humans, making it an attractive drug target nih.gov. Docking and 3D-QSAR studies have been performed on quinoline hydrazones, identifying them as potential inhibitors of ENR, which could be a novel approach for developing antitubercular drugs nih.gov.
Glucosamine-6-Phosphate Synthase : This enzyme is a promising target for antimicrobial agents as it plays a crucial role in the biosynthesis of the bacterial cell wall nih.gov. While various heterocyclic compounds have been investigated as potential inhibitors, specific studies detailing the direct inhibition of this enzyme by this compound derivatives are not extensively documented in the current literature.
DNA Intercalation as a Mechanism
Beyond enzyme inhibition, another mechanism of action for quinoline-based compounds is DNA intercalation. This process involves the insertion of a planar, aromatic portion of the molecule between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives have shown that these compounds and their metal complexes bind to DNA, with evidence supporting an intercalative binding mode via the ligand into the DNA base pairs. This mechanism is well-documented for the parent compound chloroquine, which consists of a planar aromatic ring system capable of insertion into the DNA helix. This mode of action contributes to its broad biological activities.
Antiviral Activities and Mechanisms of Action
The therapeutic potential of quinoline derivatives extends to the realm of virology, where they have been investigated for activity against a variety of viral pathogens.
Inhibition of Viral Replication and Life Cycle Stages
Derivatives of this compound have demonstrated notable potential in the inhibition of viral replication across a range of viruses. The quinoline scaffold itself is a versatile core in the development of antiviral agents, showing efficacy against various viral strains, including Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus, and coronaviruses like SARS-CoV and MERS-CoV nih.gov.
One of the key mechanisms by which quinoline derivatives exert their antiviral effects is through the inhibition of viral RNA synthesis. For instance, certain quinoline and quinazoline derivatives have been shown to inhibit the RNA dependent RNA polymerase (RdRp) of SARS-CoV-2, a crucial enzyme in the virus's life cycle nih.gov. This targeted inhibition of a conserved viral protein makes these compounds promising candidates for broad-spectrum antiviral drug development.
Furthermore, studies on 4-aminoquinoline derivatives have highlighted their potent and selective inhibitory effects on the replication of SARS-CoV-2. These compounds have shown significant antiviral activity with low cytotoxicity in various cell models, underscoring their therapeutic potential accscience.com. The structural similarity of these compounds to this compound suggests that derivatives of the latter could also exhibit similar inhibitory activities against viral replication.
Interaction with Viral Glycoproteins and Entry Mechanisms
The entry of enveloped viruses into host cells is a critical first step in their life cycle, often mediated by viral glycoproteins that interact with host cell receptors. Derivatives of the quinoline scaffold have been identified as inhibitors of this crucial process. For example, nitrile-containing isoquinoline-related natural product derivatives have been shown to act as coronavirus entry inhibitors nih.gov. These compounds target the interaction between the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor, which is essential for viral attachment and subsequent cellular entry nih.gov.
Molecular docking studies have revealed that these compounds can bind to the RBD of the SARS-CoV-2 spike protein, interacting with key amino acid residues that are critical for the RBD-ACE2 interaction and cellular infection nih.gov. This mechanism of action, focused on preventing the initial viral attachment, offers a promising strategy for antiviral intervention. Given that this compound contains a nitrile group, its derivatives could potentially be explored for similar interactions with viral glycoproteins, thereby inhibiting viral entry.
Influence of Substituents on Antiviral Activity (e.g., Lipophilicity, Electron-Withdrawing Groups, Fluoride)
The antiviral activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. Structure-activity relationship (SAR) studies have provided valuable insights into how different functional groups can modulate the biological efficacy of these compounds.
Lipophilicity: An increase in lipophilicity has been positively correlated with the antiviral activity of certain quinoline derivatives. For instance, the trifluoromethylthio (SCF3) group, known for its high lipophilicity, can enhance the absorption rate and membrane permeability of quinoline-based compounds, thereby improving their bioavailability and potential antiviral effect nih.gov.
Electron-Withdrawing Groups: The presence of electron-withdrawing groups is often crucial for the antiviral potency of quinoline derivatives. A notable example is the chloro group at the 7-position of the quinoline ring in chloroquine and its derivatives, which is essential for their antimalarial and potential antiviral activities youtube.com. The 4-chloro substituent in this compound is an electron-withdrawing group that can be expected to contribute positively to the antiviral profile of its derivatives.
Fluoride: The incorporation of fluorine atoms into the quinoline scaffold can also impact antiviral activity. For example, in a series of 2,8-bis(trifluoromethyl)quinoline derivatives, several compounds showed significant activity in inhibiting Zika virus (ZIKV) replication nih.gov. The potent electron-withdrawing nature of the trifluoromethyl group likely plays a key role in this activity.
The following table summarizes the influence of various substituents on the antiviral activity of quinoline derivatives based on available research.
| Substituent/Property | Influence on Antiviral Activity | Example Compound Class/Study Finding |
| Increased Lipophilicity | Generally enhances activity | Trifluoromethylthio (SCF3) group improves bioavailability nih.gov. |
| Electron-Withdrawing Groups | Often essential for high potency | 7-chloro group in chloroquine derivatives is critical for activity youtube.com. |
| Fluorine/Trifluoromethyl Groups | Can significantly increase activity | 2,8-bis(trifluoromethyl)quinoline derivatives are active against ZIKV nih.gov. |
Targeting HIV-1 Co-receptor Entry Enzymes
The entry of HIV-1 into host cells is a complex process that requires the interaction of the viral envelope protein gp120 with the CD4 receptor and a co-receptor, either CCR5 or CXCR4 mdpi.comwikipedia.orgnih.gov. Small molecules that can antagonize these co-receptors are a promising class of anti-HIV-1 agents known as entry inhibitors wikipedia.orgnih.govnih.gov.
While direct studies on this compound derivatives as HIV-1 co-receptor antagonists are limited, research on structurally related quinoline compounds provides a strong rationale for their potential in this area. Specifically, mono-4-(piperazin-1-yl)quinoline derivatives have been reported as CCR5 antagonists mdpi.com. In one study, a series of novel small molecule CCR5 antagonists were designed and synthesized based on the structures of maraviroc (an approved CCR5 antagonist) and 1,4-bis(4-(7-chloroquinolin-4-yl)piperazin-1-yl)butane-1,4-dione mdpi.comresearchgate.net.
These findings suggest that the 4-substituted quinoline scaffold can serve as a valuable template for the development of new CCR5 antagonists. The 4-chloro position in this compound provides a reactive site for the introduction of various side chains, including those containing piperazine or other moieties known to interact with CCR5. Further derivatization and optimization of the 8-carbonitrile position could also lead to enhanced binding affinity and antiviral potency.
The following table presents examples of quinoline-based CCR5 antagonists and their reported activities.
| Compound Class | Key Structural Feature | Activity | Reference |
| Mono-4-(piperazin-1-yl)quinoline derivatives | 4-piperazinylquinoline | CCR5 antagonism | mdpi.com |
| Maraviroc-inspired quinoline derivatives | 4-(piperazin-1-yl)quinoline moiety | CCR5 antagonism with IC50 values in the nanomolar range | mdpi.comresearchgate.net |
Other Significant Biological Activities
Enzyme Inhibition Beyond Anti-infectives and Anticancer (e.g., Carbonic Anhydrase, Phosphodiesterases)
Derivatives of this compound hold promise for a range of therapeutic applications beyond their anti-infective and anticancer properties, notably as inhibitors of enzymes such as carbonic anhydrases and phosphodiesterases.
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton wikipedia.orgtaylorandfrancis.com. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness wikipedia.orgnih.gov. Quinoline-based sulfonamides have been investigated as potent inhibitors of various CA isozymes nih.gov. For instance, a series of water-soluble aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties have demonstrated efficient inhibition of CA I, II, and IV, with particularly strong activity against CA II in the nanomolar range nih.gov. This suggests that the quinoline scaffold, including derivatives of this compound, can be a valuable starting point for the design of novel and selective CA inhibitors.
Phosphodiesterase Inhibition:
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) drugbank.commdpi.com. Inhibition of specific PDE isozymes has emerged as a therapeutic strategy for a variety of disorders, including chronic obstructive pulmonary disease (COPD), neurodegenerative diseases, and erectile dysfunction drugbank.comnih.govnih.govfrontiersin.org. Quinoline derivatives have been successfully developed as potent and selective PDE inhibitors. For example, a series of quinoline derivatives were synthesized and evaluated as phosphodiesterase 5 (PDE5) inhibitors for the potential treatment of Alzheimer's disease nih.gov. The synthesis of these compounds involved a 4-chloroquinoline intermediate, highlighting the utility of this scaffold in accessing PDE-inhibiting molecules. Additionally, substituted 8-arylquinoline derivatives have been identified as potent PDE4 inhibitors nih.gov.
The table below summarizes the inhibitory activities of some quinoline derivatives against these enzymes.
| Enzyme Target | Quinoline Derivative Class | Reported Activity | Reference |
| Carbonic Anhydrase (CA II) | 8-Quinoline-sulfonyl sulfonamides | Nanomolar inhibition | nih.gov |
| Phosphodiesterase 5 (PDE5) | Substituted quinolines | Potent inhibition | nih.gov |
| Phosphodiesterase 4 (PDE4) | Substituted 8-arylquinolines | Potent inhibition (IC50 < 1nM) | nih.gov |
Anti-inflammatory Effects
The quinoline scaffold is also associated with significant anti-inflammatory properties. Chronic inflammation is a key component of many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest.
Derivatives of 4-aminoquinoline have been shown to possess anti-inflammatory effects by suppressing the expression of pro-inflammatory genes in microglia, the resident immune cells of the central nervous system. This modulation of neuroinflammation suggests a potential therapeutic role for these compounds in neurodegenerative diseases where inflammation is a contributing factor.
The structural similarity between 4-aminoquinolines and this compound suggests that derivatives of the latter could also exhibit anti-inflammatory activity. The 4-chloro substituent can be readily displaced by various amino groups, providing a straightforward synthetic route to a wide range of 4-aminoquinoline-8-carbonitrile derivatives for evaluation as anti-inflammatory agents.
Antitubercular Properties
The quinoline scaffold is a significant structural motif in the development of new antitubercular agents. austinpublishinggroup.comnih.gov It is a core component of both natural and synthetic compounds that have demonstrated a broad spectrum of biological activities, including potent effects against Mycobacterium tuberculosis. austinpublishinggroup.comresearchgate.netrsc.org The therapeutic landscape has been notably influenced by quinoline-based drugs, underscoring the importance of this heterocyclic system in medicinal chemistry. researchgate.net
While extensive research has been conducted on various quinoline derivatives, specific studies focusing directly on the antitubercular properties of this compound are not prominently featured in the reviewed scientific literature. However, the antitubercular potential of this scaffold can be inferred by examining the structure-activity relationships (SAR) of analogous compounds. The nature and position of substituents on the quinoline ring are critical determinants of antimycobacterial efficacy. nih.govsemanticscholar.org
Research into related quinoline structures provides valuable insights. For instance, studies on N-(quinolin-8-yl)acetamide derivatives, which feature a substitution at the C-8 position, have been pursued to develop new antitubercular candidates. researchgate.net Similarly, the development of 1,8-naphthyridine-3-carbonitrile analogues, which share a nitrogen-containing bicyclic core with a nitrile group, highlights the chemical exploration in this domain. researchgate.net One study synthesized twenty-eight 1,8-naphthyridine-3-carbonitrile derivatives and evaluated their in-vitro activity against Mycobacterium tuberculosis H37Rv. The most potent compound, ANA-12, demonstrated a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. researchgate.net
The substitution pattern on the quinoline ring plays a crucial role in determining the activity. For example, in a series of isatin-tethered quinolines, compounds with a chlorine atom at the C-6 or C-7 position were synthesized and tested. nih.gov The results showed that these halogenated quinolines possessed potent activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov The most active compound from this series, Q8b, which featured a 7-chloroquinoline moiety, recorded a remarkable MIC of 0.06 µg/mL against the drug-susceptible strain. nih.gov This underscores the influence of the chloro-substituent, which is also present in this compound.
The data below illustrates the antitubercular activity of some related quinoline and naphthyridine derivatives, providing context for the potential of the 4-chloro-8-carbonitrile scaffold.
Table 1: Antitubercular Activity of Selected Quinoline and Naphthyridine Derivatives
| Compound Class | Specific Compound | Target Strain | MIC (µg/mL) |
|---|---|---|---|
| Isatin-Tethered 7-Chloroquinolines | Q8b | M. tuberculosis H37Rv | 0.06 |
| Isatin-Tethered 7-Chloroquinolines | Q8b | MDR Strain | 0.24 |
| Isatin-Tethered 7-Chloroquinolines | Q8b | XDR Strain | 1.95 |
| 1,8-Naphthyridine-3-carbonitriles | ANA-12 | M. tuberculosis H37Rv | 6.25 |
Influence on Plant Growth Regulation (Rhizogenesis)
Certain quinoline derivatives have been identified as effective plant growth regulators, exhibiting effects that can influence various developmental processes in plants. researchgate.netresearchgate.net While direct research on the specific influence of this compound on plant growth, particularly rhizogenesis (the formation of roots), is not available in the surveyed literature, the activity of structurally related compounds provides a basis for potential utility in this area.
Synthetic auxin-like activity has been reported for some quinoline carboxylic acids. researchgate.net Auxins are a critical class of plant hormones that play a central role in regulating root development. A notable example of a quinoline-based synthetic auxin is quinclorac, which is chemically defined as 3,7-dichloroquinoline-8-carboxylic acid. crimsonpublishers.com Its structural similarity to this compound, particularly the presence of a substituent at the C-8 position (a carboxylic acid group in quinclorac versus a carbonitrile group), suggests that the quinoline-8-substituted scaffold can interact with plant hormonal pathways. The carbonitrile group (-CN) can sometimes act as a precursor or a bioisostere for a carboxylic acid group (-COOH) in biological systems.
Studies on other quinoline derivatives have also shown growth-stimulating effects. For example, compounds from the 1-alkyl-2,2,4-trimethyl-6-aminocarbothioyl-1,2-dihydroquinoline series have been shown to increase seed germination and seedling height in ornamental plants like Rhododendron. researchgate.net These findings indicate that the quinoline core can be functionalized to produce compounds with significant plant growth-regulating properties. researchgate.net
Although specific data on the rhizogenic effects of this compound is lacking, the established auxin-like activity of the closely related quinclorac provides a strong rationale for investigating its potential in this area.
Table 2: Plant Growth Regulating Activity of Related Quinoline Compounds
| Compound Name | Chemical Class | Observed Activity | Target Plant/Use |
|---|---|---|---|
| Quinclorac | 3,7-dichloroquinoline-8-carboxylic acid | Synthetic Auxin | Herbicide for grass control in crops |
Structure Activity Relationship Sar Studies of 4 Chloroquinoline 8 Carbonitrile Scaffolds
Correlating Substituent Effects with Biological Efficacy
The Role of the 4-Chloro Substituent: The chlorine atom at the C4 position is a common feature in many biologically active quinolines. Its electron-withdrawing nature and steric bulk are critical for activity. In many classes of quinoline-based compounds, including antimalarials and anticancer agents, the presence of a halogen at a nearby position (most commonly C7) is considered optimal for efficacy pharmacy180.comyoutube.comyoutube.com. For instance, in the well-known 4-aminoquinoline antimalarials, the 7-chloro group is essential for activity pharmacy180.comyoutube.com. While the target scaffold has a C4-chloro group, this principle highlights the importance of halogenation on the quinoline (B57606) core.
The Influence of the 8-Carbonitrile Substituent: Substitution at the C8 position can have a dramatic impact on biological activity. In the context of 4-aminoquinoline antimalarials, it has been noted that introducing even a small methyl group at the C8 position can abolish activity entirely pharmacy180.comyoutube.com. This suggests a high degree of steric hindrance sensitivity around this position for certain biological targets. However, in other contexts, C8 substitution is well-tolerated and can be used to modulate activity. For example, a study on 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors showed that modifying an 8-hydroxy group with various alkyl and benzyl halides led to a range of inhibitory activities, with some derivatives showing potent, low-nanomolar inhibition nih.gov. The 8-carbonitrile group is a potent electron-withdrawing group and can act as a hydrogen bond acceptor, features that can be crucial for target binding.
Effects of Additional Substitutions: Research on other 7-chloroquinoline derivatives provides valuable insights. A study on 7-chloro-(4-thioalkylquinoline) derivatives explored how variations in the oxidation state of a sulfur-linked side chain at C4 influenced anticancer activity. The study found that sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity against various cancer cell lines compared to the corresponding sulfanyl and sulfinyl derivatives mdpi.com. This demonstrates that modifications at the C4 position, by replacing the chloro group, can profoundly tune the biological efficacy.
The following table summarizes SAR findings from related quinoline scaffolds, which can be used to infer potential trends for the 4-chloroquinoline-8-carbonitrile core.
| Scaffold/Derivative Class | Position of Variation | Substituent Effect on Biological Activity | Reference |
| 4-Aminoquinolines | C7 | Chloro group is optimal for antimalarial activity. | pharmacy180.comyoutube.com |
| 4-Aminoquinolines | C8 | Methyl group abolishes antimalarial activity. | pharmacy180.comyoutube.com |
| 7-Chloro-(4-thioalkylquinolines) | C4 Side Chain | Sulfonyl N-oxides show higher cytotoxicity than sulfanyl/sulfinyl analogs. | mdpi.com |
| 8-Hydroxyquinoline-2-carboxamides | C8 | O-alkylation/benzylation leads to potent carbonic anhydrase inhibition. | nih.gov |
| 4-Aminoquinolines | C7 | Replacing Chloro with Fluoro increased cytotoxicity against MDA-MB-468 breast cancer cells. | nih.gov |
Rational Design Principles for Enhanced Potency and Selectivity
Rational drug design leverages SAR data to create new molecules with improved therapeutic properties. For the this compound scaffold, several design principles can be proposed based on established knowledge of quinoline chemistry and pharmacology.
Modulation of the C4-Position: The C4-chloro group is a reactive site for nucleophilic substitution. Replacing it with various amines, thiols, or other nucleophiles is a primary strategy for creating diverse libraries of analogs mdpi.com. The goal is often to introduce functionalities that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with the target protein, thereby enhancing potency and selectivity. For example, designing quinoline-based EGFR/HER-2 dual inhibitors often involves attaching a larger side chain at this position to occupy the ATP-binding pocket of the kinases nih.govrsc.org.
Bioisosteric Replacement of the 8-Carbonitrile: The nitrile group is a versatile functional group known for its electronic properties and ability to act as a hydrogen bond acceptor. A key design strategy would involve its bioisosteric replacement with other groups like a carboxamide, a tetrazole, or a sulfonamide. These changes can alter the compound's polarity, metabolic stability, and binding mode, potentially leading to improved potency or a modified activity profile researchgate.net.
Metabolic Blocking: A sophisticated design principle involves introducing groups, such as fluorine atoms or t-butyl groups, at positions susceptible to metabolic oxidation. This strategy can block metabolic pathways that deactivate the drug, thereby increasing its half-life and bioavailability benthamscience.com.
By systematically applying these principles, medicinal chemists can refine the this compound scaffold to develop lead compounds with enhanced efficacy and a better safety profile for specific disease targets mdpi.com.
Pharmacophoric Requirements for Specific Biological Targets
A pharmacophore is an abstract description of the essential molecular features necessary for a specific biological activity. For the this compound scaffold, a hypothetical pharmacophore model can be constructed by identifying its key chemical features.
Based on models developed for other quinoline derivatives, the essential features would likely include nih.govresearchgate.net:
Aromatic/Hydrophobic Core: The quinoline ring system itself provides a large, flat, and predominantly hydrophobic surface that is crucial for van der Waals and π-π stacking interactions with aromatic amino acid residues in a target's binding site.
Hydrogen Bond Acceptor (HBA): The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor. The nitrogen atom of the 8-carbonitrile group is also a strong HBA. These features are critical for anchoring the molecule in the correct orientation within a binding pocket.
Hydrophobic/Halogen Feature: The 4-chloro group can contribute to hydrophobic interactions or participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.
A representative pharmacophore model for a hypothetical quinoline-based inhibitor might consist of an aromatic ring feature, one or more hydrogen bond acceptors, and a hydrophobic region. For example, a pharmacophore model for quinoline-based antioxidants was developed featuring one aromatic ring and three hydrogen bond acceptors nih.gov. Another model for phosphodiesterase 4 (PDE4) inhibitors included one HBA, two hydrogen bond donors (which would need to be added to the scaffold), and a hydrophobic feature researchgate.net.
The specific spatial arrangement of these features is what determines the molecule's ability to bind to a particular target. For instance, to inhibit a specific kinase, the pharmacophore must correctly position the quinoline core within the ATP-binding site to interact with key residues, while the substituents at the C4 and C8 positions would be oriented toward more specific sub-pockets to confer selectivity. Computational tools like 3D-QSAR and molecular docking are used to refine these models and predict how modifications to the scaffold will affect binding and activity mdpi.comresearchgate.netnih.gov.
Future Perspectives and Research Directions
Development of Novel Therapeutic Agents based on 4-Chloroquinoline-8-carbonitrile
The quinoline (B57606) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.com Derivatives of quinoline have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. mdpi.comnih.gov The 4-chloro substituent on the quinoline ring serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce various functional groups and build diverse molecular architectures. mdpi.com This adaptability is crucial for the development of new chemical entities with tailored therapeutic effects.
Future research will likely focus on leveraging the this compound scaffold to design and synthesize novel derivatives as multi-target agents. mdpi.com The introduction of different side chains at the 4-position could lead to compounds that interact with multiple biological targets, a strategy gaining traction for treating complex multifactorial diseases. mdpi.com For instance, modifications could be inspired by existing 4-aminoquinoline drugs to develop new antimalarials or by 8-hydroxyquinoline (B1678124) derivatives known for their anticancer and antimicrobial properties. nih.govresearchgate.netresearchgate.netnih.gov The nitrile group at the 8-position is of particular interest as it can participate in various chemical transformations to create unique heterocyclic systems or act as a key pharmacophoric feature for specific biological targets.
| Scaffold Type | Potential Therapeutic Area | Rationale/Example | Reference |
|---|---|---|---|
| 4-Aminoquinoline | Antimalarial | The core structure of Chloroquine, a widely used antimalarial drug. New derivatives show potential against resistant strains. | researchgate.netmdpi.com |
| Quinolinone | Anticancer, Immunosuppressant | Derivatives have shown inhibitory activity against kinases like PI3Kα and effects on IL-2 release from T cells. | mdpi.com |
| 8-Hydroxyquinoline | Anticancer, Antimicrobial | These compounds exhibit cytotoxicity against various cancer cell lines and activity against bacterial and fungal pathogens. | nih.govresearchgate.netnih.gov |
| Quinoline-3-carbonitrile | Antibacterial | Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, potentially targeting DNA gyrase. | nih.gov |
Exploration of New Synthetic Pathways and Green Chemistry Approaches
While classical methods for quinoline synthesis, such as the Combes, Friedlander, and Gould-Jacobs reactions, are well-established, they often involve harsh conditions, hazardous reagents, and long reaction times. nih.gov Consequently, a significant future direction is the development of more sustainable and efficient synthetic routes to this compound and its derivatives, aligning with the principles of green chemistry. nih.govjptcp.com
The exploration of green chemistry approaches aims to reduce environmental impact by minimizing waste, conserving energy, and using less hazardous substances. jddhs.comnih.gov Key areas for investigation include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. nih.govmdpi.com
Catalysis: The use of recyclable metal catalysts or biocatalysts (enzymes) can enhance reaction efficiency and selectivity, promoting atom economy. nih.govmdpi.com
Green Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, ionic liquids, or supercritical fluids can mitigate pollution. jddhs.commdpi.com
One-Pot Reactions: Designing multi-component reactions where reactants are converted into a final product in a single step avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. nih.govmdpi.com
These modern synthetic strategies could provide more economical and environmentally friendly pathways for producing this compound and creating libraries of its derivatives for biological screening. mdpi.com
| Approach | Description | Advantages | Reference |
|---|---|---|---|
| Classical Methods (e.g., Skraup, Combes) | Traditional cyclization reactions often requiring high temperatures and strong acids. | Well-established and versatile for a variety of quinoline analogues. | nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions rapidly and efficiently. | Reduced reaction times, higher yields, improved purity. | nih.govmdpi.com |
| Biocatalysis | Employs enzymes to catalyze specific chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. | nih.govmdpi.com |
| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Enhanced safety, scalability, and process control; reduced waste. | jddhs.commdpi.com |
Advanced Computational Modeling in Drug Discovery
Computational modeling and in silico techniques are indispensable tools in modern drug discovery, offering a rational approach to designing new therapeutic agents while reducing costs and development time. nih.gov For this compound, computational studies will be pivotal in predicting the therapeutic potential of its derivatives and elucidating their mechanisms of action.
Future research will likely employ a range of computational methods:
Molecular Docking: This technique can predict the binding affinity and orientation of synthesized or virtual derivatives within the active site of a specific biological target, such as an enzyme or receptor. nih.govnih.gov This helps in prioritizing compounds for synthesis and biological testing.
Structure-Activity Relationship (SAR) Studies: By analyzing the relationship between the chemical structure of various derivatives and their biological activity, computational models can identify key pharmacophoric features required for potency and selectivity. nih.gov
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups responsible for a molecule's biological activity, which can then be used to screen virtual libraries for new lead compounds. nih.gov
These computational analyses can guide the strategic modification of the this compound scaffold to optimize interactions with biological targets, for example, in the design of novel HIV reverse transcriptase inhibitors or other targeted agents. nih.gov
| Computational Tool/Method | Application | Potential Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of ligands to a target protein. | Identification of potent inhibitors; elucidation of binding interactions. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the movement of atoms and molecules to assess the stability of protein-ligand complexes. | Validation of docking results; understanding dynamic interactions. | mdpi.com |
| DFT (Density Functional Theory) | Calculating the electronic structure of molecules to determine properties like HOMO-LUMO energy gaps. | Assessment of molecular reactivity and electronic properties. | nih.gov |
| POM (Petra/Osiris/Molinspiration) Analyses | Bioinformatic analysis to predict drug-likeness, toxicity risks, and overall drug score. | Prioritization of compounds with favorable pharmacokinetic profiles. | nih.gov |
Preclinical and Translational Research Avenues
Once promising derivatives of this compound are identified through synthesis and computational screening, the next critical phase involves rigorous preclinical evaluation to assess their therapeutic viability. This translational research pathway is essential to bridge the gap between laboratory discovery and potential clinical application.
The preclinical development pipeline for novel agents based on this scaffold would systematically involve:
In Vitro Efficacy Studies: The initial step is to evaluate the biological activity of the compounds against specific targets. For example, in cancer research, this would involve cytotoxicity assays against a panel of human cancer cell lines to determine potency and selectivity. nih.govnih.gov
Mechanism of Action Studies: Once activity is confirmed, further cellular and molecular biology assays are required to understand how the compound exerts its effect.
In Vivo Animal Models: Compounds that demonstrate significant in vitro potential would advance to testing in relevant animal models of disease. mdpi.com For instance, anticancer derivatives could be evaluated in xenograft models to assess their ability to inhibit tumor growth. nih.gov
Translational research will also focus on identifying biomarkers that could predict patient response to these potential new therapies, paving the way for a personalized medicine approach. The favorable preclinical profile of other novel 4-aminoquinoline derivatives provides a strong rationale for pursuing this pathway for agents derived from this compound. mdpi.com
Q & A
Q. What are the standard synthetic routes for 4-Chloroquinoline-8-carbonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via a multicomponent reaction involving 4-chlorobenzaldehyde, a ketone (e.g., 2-methylcyclohexanone), and ethyl cyanoacetate in ethanol under reflux (6 hours). Ammonium acetate acts as a catalyst, and the product is recrystallized from ethanol for purification . Key optimization parameters include:
- Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve reactants.
- Temperature : Reflux conditions (~78°C) ensure sufficient energy for cyclization.
- Catalyst loading : Excess ammonium acetate (8:1 molar ratio to aldehyde) drives the reaction to completion .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Resolves the planar aromatic quinoline ring (r.m.s. deviation <0.02 Å) and hydrogen-bonded dimers (e.g., N–H⋯O interactions) .
- NMR : H and C NMR confirm substituent positions (e.g., chlorophenyl and cyano groups) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 163.604 for CHClN) .
Advanced Research Questions
Q. How do substituents (e.g., chloro, cyano) influence the electronic properties and reactivity of this compound?
- Electron-withdrawing effects : The chlorine atom and cyano group reduce electron density on the quinoline ring, directing electrophilic substitution to specific positions. Computational studies (DFT) can quantify charge distribution .
- Hydrogen bonding : The cyano group participates in weak intermolecular interactions, affecting crystal packing and solubility .
- Reactivity : Substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How can contradictions in crystallographic data (e.g., bond angles, torsion angles) be resolved during structural refinement?
- Disorder handling : Use restraints (e.g., ISOR, DELU) for atoms with high thermal motion.
- Hydrogen placement : Apply riding models for C-bound H-atoms (C–H = 0.95–0.99 Å) and refine amino H-atoms freely .
- Validation tools : Check PLATON alerts and R-factor convergence (<5% discrepancy) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?
- Bioisosteric replacement : Substitute the cyano group with carboxylic acid to enhance solubility while retaining anti-inflammatory activity .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with cytochrome P450 enzymes) using docking simulations .
- In vitro assays : Compare IC values against reference drugs (e.g., chloroquine for antimalarial screening) .
Data Analysis and Experimental Design
Q. How can researchers design experiments to validate the mechanistic pathway of this compound synthesis?
- Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., Knoevenagel adducts) .
- Isotopic labeling : Use N-ammonium acetate to trace nitrogen incorporation into the quinoline ring .
- Computational modeling : Simulate transition states (Gaussian 09) to confirm cyclization steps .
Q. What statistical methods are recommended for resolving discrepancies in biological assay data (e.g., IC variability)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
